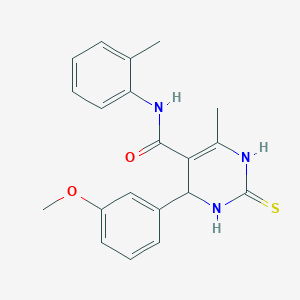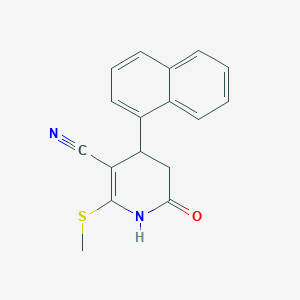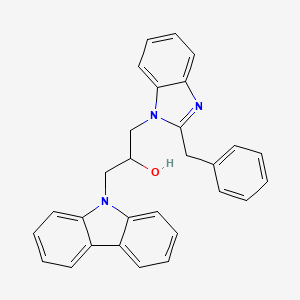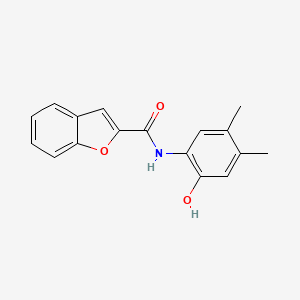![molecular formula C17H27NO6 B5073185 2-[5-(2-Methylphenoxy)hexan-2-ylamino]ethanol;oxalic acid](/img/structure/B5073185.png)
2-[5-(2-Methylphenoxy)hexan-2-ylamino]ethanol;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-Methylphenoxy)hexan-2-ylamino]ethanol;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenoxy group, a hexan-2-ylamino group, and an ethanol moiety, combined with oxalic acid. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Methylphenoxy)hexan-2-ylamino]ethanol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-methylphenol with hexan-2-ylamine under controlled conditions to form the intermediate 5-(2-Methylphenoxy)hexan-2-ylamine. This intermediate is then reacted with ethylene oxide to yield 2-[5-(2-Methylphenoxy)hexan-2-ylamino]ethanol. The final step involves the addition of oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Methylphenoxy)hexan-2-ylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[5-(2-Methylphenoxy)hexan-2-ylamino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(2-Methylphenoxy)hexan-2-ylamino]ethanol involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The hexan-2-ylamino group may facilitate the compound’s binding to biological membranes, enhancing its cellular uptake. The ethanol moiety can participate in hydrogen bonding, further influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2-Methylphenoxy)pentan-2-ylamino]ethanol
- 2-[5-(2-Methylphenoxy)butan-2-ylamino]ethanol
- 2-[5-(2-Methylphenoxy)propan-2-ylamino]ethanol
Uniqueness
Compared to similar compounds, 2-[5-(2-Methylphenoxy)hexan-2-ylamino]ethanol exhibits unique properties due to the length of its hexan-2-ylamino chain. This longer chain can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-[5-(2-methylphenoxy)hexan-2-ylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-12-6-4-5-7-15(12)18-14(3)9-8-13(2)16-10-11-17;3-1(4)2(5)6/h4-7,13-14,16-17H,8-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSHWPOIJPLBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)CCC(C)NCCO.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![dimethyl 2-[8-ethoxy-1-(4-methoxybenzoyl)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5073108.png)
![N-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]-(5-methylthiophen-2-yl)methyl]-4-methylaniline](/img/structure/B5073119.png)





![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5073157.png)

![METHYL 2-[(2-{[2-(PROPIONYLAMINO)BENZOYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE](/img/structure/B5073166.png)
![2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]-1-(3-nitrophenyl)ethanone](/img/structure/B5073172.png)

![3-(4-Fluorophenyl)-2-imino-5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)thiazolidin-4-one](/img/structure/B5073203.png)
![(3R*,4R*)-1-[3-(1H-pyrazol-1-ylmethyl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5073210.png)
